molecular formula C10H17N5O6 B14632434 Ethanamine;1,3,5-trinitrobenzene CAS No. 56270-18-9

Ethanamine;1,3,5-trinitrobenzene

Cat. No.: B14632434
CAS No.: 56270-18-9
M. Wt: 303.27 g/mol
InChI Key: UTVCPXHBVALOCL-UHFFFAOYSA-N
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Description

1,3,5-Trinitrobenzene (TNB), also known as symmetric trinitrobenzene or s-trinitrobenzene (CAS No. 99-35-4), is a nitroaromatic compound with the molecular formula C₆H₃N₃O₆ and a molecular weight of 213.10 g/mol . It is structurally characterized by three nitro (-NO₂) groups symmetrically attached to a benzene ring at the 1, 3, and 5 positions. TNB is a high-energy material historically used in explosives due to its stability and detonation velocity . Synonyms include "benzite," "sym-trinitrobenzene," and "TNB" .

TNB is sparingly soluble in water (solubility data provided in experimental studies) and exhibits low volatility, as indicated by its vapor pressure . It is often used as a surrogate compound in environmental and toxicological studies for structurally similar explosives like 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) due to shared nitroaromatic features .

Properties

CAS No.

56270-18-9

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

IUPAC Name

ethanamine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.2C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-2-3/h1-3H;2*2-3H2,1H3

InChI Key

UTVCPXHBVALOCL-UHFFFAOYSA-N

Canonical SMILES

CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of m-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Ethanamine can be synthesized by the reduction of acetonitrile or by the reaction of ethyl chloride with ammonia.

Industrial Production Methods

Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions to ensure safety and high yield. Ethanamine is produced industrially by the catalytic hydrogenation of acetonitrile or by the reaction of ethyl chloride with ammonia in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Reactions with electron-rich arenes typically occur under mild conditions.

Major Products

Scientific Research Applications

Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups and amine functionality. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Key Structural Differences :

  • TNB lacks the amino groups of TATB, which significantly reduce sensitivity to external stimuli.

Explosive Performance and Sensitivity

Table 1: Comparative Explosive Properties

Compound Sensitivity (Impact/Friction) Detonation Velocity (m/s) Thermal Stability (°C)
TNB Moderate ~7,300 Decomposes >240
TNT High ~6,900 Decomposes ~300
TATB Low ~7,600 Stable up to 330
Tetryl High ~7,570 Decomposes ~180

Key Findings :

  • TATB exhibits superior thermal stability (stable up to 330°C) and insensitivity due to hydrogen bonding between amino and nitro groups .
  • TNB has a higher detonation velocity than TNT but is less thermally stable than TATB .
  • Tetryl , while powerful, is highly sensitive and prone to accidental detonation .

Toxicity and Environmental Impact

Table 2: Toxicity Profile Comparison

Compound Acute Oral LD₅₀ (Rat) Environmental Persistence Key Health Risks
TNB Not reported High (used as surrogate) Suspected hematotoxicity
TATB >10,000 mg/kg Low mobility in soil Low acute toxicity
TNT ~795 mg/kg Moderate Anemia, liver damage

Key Findings :

  • TNT and TNB are more toxic, with evidence suggesting TNB may impair blood oxygen transport similarly to dinitrobenzene .
  • TNB's environmental persistence necessitates its use as a surrogate in risk assessments .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Water Solubility (g/L) Vapor Pressure (mmHg) Solvation Free Energy (kcal/mol)
TNB 0.12 (experimental) <0.1 -8.2 (calculated)
TATB <0.01 Negligible Not reported
TNT 0.13 0.0002 -7.5

Key Findings :

  • TNB and TNT have similar water solubility, but TNB’s solvation free energy (-8.2 kcal/mol) indicates slightly lower hydrophilicity .
  • TATB ’s extremely low solubility and vapor pressure enhance its environmental stability .

Q & A

Basic: What thermodynamic properties of TNB are critical for experimental design in handling and storage?

TNB’s thermodynamic stability under varying conditions is foundational for safe laboratory practices. Key properties include:

  • Melting Point : 121–123°C (Lebedeva et al., 1971) .
  • Vapor Pressure : 1.3 × 10⁻⁵ mmHg at 25°C (Badoche, 1939) .
  • Gas-Phase Ionization Energy : 10.76 eV (Radomska and Radomski, 1980) .

Methodological Insight : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for measuring decomposition kinetics. Ensure inert atmospheres (e.g., N₂) during thermal studies to avoid unintended oxidation .

Advanced: How can molecular dynamics (MD) simulations optimize TNB-based cocrystal energetic materials?

Cocrystallization with compounds like 2,4,6-trinitrotoluene (TNT) enhances TNB’s detonation performance while reducing sensitivity.

  • Experimental Design : Use COMPASS force fields in NPT ensembles to simulate crystal packing and intermolecular interactions .
  • Validation : Compare simulated lattice parameters with X-ray diffraction (XRD) data. Performance metrics (e.g., detonation velocity) should align with experimental tests (e.g., Chapman-Jouguet equations) .

Basic: What analytical methods are validated for detecting TNB in environmental samples?

Regulatory agencies prioritize GC-MS and HRGUECD for specificity and sensitivity:

Advanced: What challenges exist in quantifying TNB exposure biomarkers, and how can methods be improved?

Current limitations include low biomarker specificity and matrix effects.

Basic: How is TNB’s crystal structure characterized, and why is this relevant to stability studies?

TNB’s planar symmetry (space group P2₁/c) contributes to its low mechanical sensitivity.

  • XRD Analysis : Resolve bond angles (C-NO₂: 120°) and intermolecular hydrogen bonds (2.8–3.1 Å) .
  • Thermal Stability : Correlate crystal defects (via Raman microscopy) with decomposition onset temperatures .

Advanced: What green chemistry approaches are emerging for TNB purification and recrystallization?

Ionic liquids (ILs) and deep eutectic solvents (DES) reduce hazardous waste:

  • IL-Based Recrystallization : Use 3-ethyl-1-methylimidazolium acetate-DMSO co-solvents to achieve >95% purity .
  • Process Design : Monitor solvent polarity (Kamlet-Taft parameters) to optimize dissolution kinetics and crystal morphology .

Basic: What spectroscopic techniques are used to confirm TNB synthesis?

  • FT-IR : Nitro group stretches at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
  • ¹H NMR : Absence of aromatic protons (δ 7.5–8.5 ppm) confirms full nitration .

Validation : Cross-reference with NIST spectral databases to rule out isomers (e.g., 1,2,4-trinitrobenzene) .

Advanced: How can QTAIM (Quantum Theory of Atoms in Molecules) elucidate TNB’s intramolecular bonding?

QTAIM analyzes electron density topology to identify critical bonds:

  • Protocol : Perform DFT calculations (B3LYP/6-311++G**) to generate wavefunctions. Use AIMAll software to map bond critical points (BCPs) .
  • Application : Assess nitro group charge transfer effects on explosive sensitivity .

Basic: What regulatory guidelines govern TNB’s environmental risk assessment?

  • EPA Recommendations : TNB is not classified as carcinogenic, but chronic exposure limits (RELs) are undefined due to insufficient data .

Advanced: How do high-pressure studies inform TNB’s application in energetic formulations?

  • DAC (Diamond Anvil Cell) Experiments : Measure phase transitions up to 30 GPa. Synchrotron XRD reveals pressure-induced amorphization at >15 GPa .
  • Modeling : Apply Birch-Murnaghan equations to predict compressibility and anisotropic strain .

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